molecular formula C18H15ClN4O2 B11397733 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one

5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B11397733
M. Wt: 354.8 g/mol
InChI Key: WOFNEZHGLJZPDC-UHFFFAOYSA-N
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Description

5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one: is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolone ring fused with a benzodiazole moiety and substituted with amino, chloro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzodiazole Moiety: This can be achieved by the cyclization of o-phenylenediamine with formic acid or its derivatives.

    Synthesis of the Pyrrolone Ring: The pyrrolone ring can be synthesized via a condensation reaction between an appropriate amine and a diketone.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the benzodiazole moiety, potentially converting it to a more saturated form.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Reagents like sodium methoxide for methoxylation or thionyl chloride for chlorination are commonly employed.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Saturated benzodiazole derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound’s structure can be modified to enhance its pharmacological properties, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino, chloro, and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-phenyl-2,3-dihydro-1H-pyrrol-3-one: Lacks the chloro and methoxy substitutions.

    4-(1H-1,3-Benzodiazol-2-YL)-1-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one: Lacks the amino group.

Uniqueness

The presence of the amino, chloro, and methoxy groups in 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one makes it unique compared to its analogs

Properties

Molecular Formula

C18H15ClN4O2

Molecular Weight

354.8 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(3-chloro-4-methoxyphenyl)-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C18H15ClN4O2/c1-25-15-7-6-10(8-11(15)19)23-9-14(24)16(17(23)20)18-21-12-4-2-3-5-13(12)22-18/h2-8,20,24H,9H2,1H3,(H,21,22)

InChI Key

WOFNEZHGLJZPDC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O)Cl

Origin of Product

United States

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